4-Methoxybenzaldehyde N-phenylthiosemicarbazone
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Overview
Description
4-Methoxybenzaldehyde N-phenylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antifungal, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-phenylthiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid . The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methoxybenzaldehyde N-phenylthiosemicarbazone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde N-phenylthiosemicarbazone involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes and leading to antimicrobial and antifungal effects . The compound also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxybenzaldehyde N-phenylthiosemicarbazone
- 4-Methylbenzaldehyde N-phenylthiosemicarbazone
- 3-Methoxybenzaldehyde N-phenylthiosemicarbazone
Comparison: 4-Methoxybenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antimicrobial, antifungal, and antioxidant activities .
Properties
CAS No. |
74959-64-1 |
---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-[(Z)-(4-methoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H15N3OS/c1-19-14-9-7-12(8-10-14)11-16-18-15(20)17-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,20)/b16-11- |
InChI Key |
XUZHCCAAZQQUBN-WJDWOHSUSA-N |
SMILES |
COC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Key on ui other cas no. |
74959-64-1 |
Pictograms |
Irritant; Environmental Hazard |
solubility |
1.3 [ug/mL] |
Origin of Product |
United States |
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